2,6-Bis((R)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine
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Overview
Description
2,6-Bis(®-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine is a complex organic compound known for its unique structure and versatile applications. This compound features a pyridine core substituted with two oxazoline rings, each bearing a cyclohexyl group. The presence of these functional groups imparts distinct chemical properties, making it valuable in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(®-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine typically involves the following steps:
Formation of Oxazoline Rings: The initial step involves the reaction of cyclohexylamine with an appropriate aldehyde to form the oxazoline ring. This reaction is usually carried out under acidic conditions to facilitate the cyclization process.
Substitution on Pyridine Core: The oxazoline rings are then introduced onto the pyridine core through a substitution reaction. This step often requires the use of a strong base to deprotonate the oxazoline, making it a good nucleophile for the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of 2,6-Bis(®-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(®-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazolone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Oxazolone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxazoline derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Bis(®-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming stable complexes with transition metals. These complexes are studied for their catalytic properties in various organic reactions.
Biology: The compound is investigated for its potential as a bioactive molecule, particularly in the development of new pharmaceuticals. Its ability to interact with biological macromolecules makes it a candidate for drug design.
Medicine: Research is ongoing to explore its potential as an anticancer agent. The compound’s unique structure allows it to interact with specific cellular targets, inhibiting the growth of cancer cells.
Industry: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes and undergo various chemical modifications.
Mechanism of Action
The mechanism of action of 2,6-Bis(®-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine involves its interaction with specific molecular targets. The oxazoline rings and pyridine core enable the compound to bind to metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. In biological systems, the compound can interact with enzymes and receptors, modulating their activity and leading to specific cellular responses.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(2-benzimidazolyl)pyridine: This compound also features a pyridine core with two benzimidazole rings. It is known for its ability to form stable metal complexes and is used in coordination chemistry and catalysis.
2,6-Bis(pyrazol-3-yl)pyridine: Similar to the target compound, this molecule has a pyridine core with pyrazole rings
2,6-Bis((benzoyl-R)amino)pyridine: This derivative is used in solvent extraction and membrane processes for the recovery of metal ions from aqueous solutions.
Uniqueness
2,6-Bis(®-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine stands out due to the presence of cyclohexyl-substituted oxazoline rings. This unique structural feature imparts distinct steric and electronic properties, enhancing its ability to form stable complexes and participate in various chemical reactions. The compound’s versatility in both chemical and biological applications further distinguishes it from similar compounds.
Properties
IUPAC Name |
(4R)-4-cyclohexyl-2-[6-[(4R)-4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2/c1-3-8-16(9-4-1)20-14-27-22(25-20)18-12-7-13-19(24-18)23-26-21(15-28-23)17-10-5-2-6-11-17/h7,12-13,16-17,20-21H,1-6,8-11,14-15H2/t20-,21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHMEAUZFKZRAH-SFTDATJTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2COC(=N2)C3=NC(=CC=C3)C4=NC(CO4)C5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H]2COC(=N2)C3=NC(=CC=C3)C4=N[C@@H](CO4)C5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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